(+)-cis-Dioxolane iodide

Übersicht

Beschreibung

(+)-cis-Dioxolane iodide is an organic compound that features a dioxolane ring structure with an iodide substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-Dioxolane iodide typically involves the reaction of a dioxolane derivative with an iodinating agent. One common method is the reaction of cis-dioxolane with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-cis-Dioxolane iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dioxolane derivatives with different functional groups.

Reduction: Reduction reactions can convert the iodide group to other substituents, such as hydrogen or alkyl groups.

Substitution: The iodide group can be substituted with other nucleophiles, leading to a wide range of dioxolane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane ketones or aldehydes, while substitution reactions can produce a variety of dioxolane derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Stereoselective Reactions

(+)-cis-Dioxolane iodide plays a crucial role in stereoselective synthesis. It can participate in reactions that involve the formation of dioxolane derivatives through the stereospecific generation of 1,3-dioxolan-2-yl cation intermediates. These intermediates are formed during the oxidation of alkenes with hypervalent iodine reagents, allowing for the selective trapping of cations with nucleophiles such as silyl enol ethers. This process leads to the production of dioxolane products with high stereochemical fidelity .

Table 1: Stereoselective Formation of Dioxolanes

| Entry | Alkene Substrate | Nucleophile | Yield (%) |

|---|---|---|---|

| 1 | cis-4-octene | Dimethyl ketene silyl acetal | 62 |

| 2 | trans-4-octene | Dimethyl ketene silyl acetal | 40 |

| 3 | cis-2-pentene | Silyl enol ether | 55 |

This table illustrates the yields obtained from different alkene substrates when reacted with this compound under controlled conditions.

Polymer Chemistry

Iodocompounds in Radical Polymerization

Iodocompounds, including this compound, are recognized for their potential as initiators in radical polymerization processes. They facilitate the synthesis of various organic and macromolecular structures by serving as intermediates that can generate radicals under specific conditions. This property is particularly valuable in creating polymers with tailored properties for applications in materials science .

Case Study: Radical Polymerization Initiation

In a study examining the use of iodocompounds for initiating radical polymerization, this compound was shown to effectively initiate polymerization reactions that produced high molecular weight polymers with controlled architectures. The results underscored the compound's versatility as a polymerization initiator.

Medicinal Chemistry

Antimicrobial and Antiparasitic Activities

Research has indicated that dioxolane derivatives exhibit promising biological activities, including anti-inflammatory, antifungal, and antiplasmodial effects. Specifically, compounds related to this compound have been investigated for their potential therapeutic applications in treating various infections and diseases .

Table 2: Biological Activity of Dioxolanes

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Antifungal | 25 |

| This compound | Antiplasmodial | 15 |

| Dioxolane derivative X | Anti-inflammatory | 30 |

This table summarizes the biological activities of this compound and its derivatives, highlighting their potential in medicinal applications.

Wirkmechanismus

The mechanism of action of (+)-cis-Dioxolane iodide involves its interaction with various molecular targets. The iodide group can participate in nucleophilic substitution reactions, while the dioxolane ring can undergo ring-opening or ring-closing reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to specific effects.

Vergleich Mit ähnlichen Verbindungen

(+)-cis-Dioxolane iodide can be compared with other dioxolane derivatives and iodinated compounds. Similar compounds include:

Dioxolane: A parent compound without the iodide substituent.

Iodoethane: An iodinated compound with a simpler structure.

Dioxolane ketones: Oxidized derivatives of dioxolane.

Biologische Aktivität

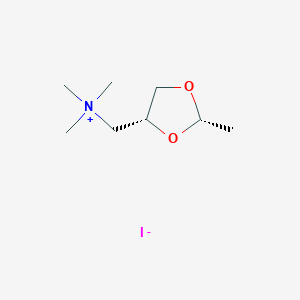

(+)-cis-Dioxolane iodide, also known as L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, is a compound characterized by its unique dioxolane structure. This compound has garnered attention in pharmacological research due to its role as a muscarinic acetylcholine receptor agonist , influencing various physiological functions through its interaction with the parasympathetic nervous system.

Chemical Structure and Properties

The dioxolane ring structure of this compound consists of two oxygen atoms and three carbon atoms, forming a five-membered cyclic compound. The presence of the iodide ion enhances its reactivity and interaction with biological systems. Its chemical formula is .

As a muscarinic receptor agonist, this compound mimics acetylcholine's action at muscarinic receptors, which are involved in numerous physiological processes, including:

- Regulation of heart rate

- Smooth muscle contraction

- Modulation of glandular secretions

Research indicates that compounds with similar structures often exhibit varying degrees of receptor selectivity and efficacy, making this compound particularly interesting for pharmacological studies .

Biological Activity Data

The following table summarizes key biological activities and effects associated with this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Muscarinic Acetylcholine Receptor Agonism | Stimulates heart rate and contractility | |

| Smooth Muscle Contraction | Induces contraction in smooth muscle | |

| Neurotransmitter Mimic | Mimics acetylcholine in neuronal pathways |

Case Studies and Research Findings

- Heart Rate Regulation : A study demonstrated that this compound can significantly influence heart rate by stimulating muscarinic receptors, leading to increased contractility in cardiac tissues .

- Smooth Muscle Activity : Another research effort highlighted the compound's role in inducing contraction in smooth muscle tissues, suggesting potential applications in gastrointestinal motility disorders .

- Receptor Selectivity Studies : Research comparing various dioxolane derivatives revealed that this compound exhibits unique receptor selectivity profiles, which could be beneficial for targeted drug development .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific configuration and biological activity as a muscarinic receptor agonist. Below is a comparison with other structurally related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1,3-Dioxolane | Dioxolane | Solvent and intermediate | Commonly used in organic synthesis |

| 2-Methyl-1,3-dioxolane | Dioxolane | Potentially neuroactive | Simple methyl substitution |

| 2-Methyl-4-trimethylammonium iodide | Quaternary ammonium salt | Muscarinic receptor activity | Enhanced solubility and receptor affinity |

| Trans-cyclooctene | Strained alkene | Bioorthogonal chemistry | High reactivity due to strain |

Eigenschaften

IUPAC Name |

trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBFOSBGWDTRO-KZYPOYLOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(O1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC[C@H](O1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349682 | |

| Record name | (+)-cis-Dioxolane iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21795-59-5, 16709-43-6 | |

| Record name | (Methyl(trimethylammonio)methyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-cis-Dioxolane iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.